3-Chloro-4-cyano-2-iodobenzoic acid
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Overview
Description
3-Chloro-4-cyano-2-iodobenzoic acid is a chemical compound with the molecular formula C8H3ClINO2 It is a derivative of benzoic acid, characterized by the presence of chlorine, cyano, and iodine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyano-2-iodobenzoic acid typically involves multi-step organic reactions. One common method includes the iodination of 3-chloro-4-cyanobenzoic acid. The reaction conditions often involve the use of iodine and a suitable oxidizing agent under controlled temperature and pH conditions to ensure selective iodination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-cyano-2-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the cyano group can be reduced to an amine or the carboxylic acid group can be oxidized to a higher oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Redox Reactions: Catalysts like palladium or platinum are often employed in hydrogenation or oxidation reactions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura couplings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-chloro-4-cyano-2-azidobenzoic acid, while a Suzuki-Miyaura coupling with phenylboronic acid would produce 3-chloro-4-cyano-2-phenylbenzoic acid .
Scientific Research Applications
3-Chloro-4-cyano-2-iodobenzoic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Chloro-4-cyano-2-iodobenzoic acid exerts its effects depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-iodobenzoic acid: Similar structure but lacks the cyano group, which may affect its reactivity and applications.
2-Iodobenzoic acid: Lacks both the chlorine and cyano groups, making it less versatile in certain chemical reactions.
3-Chloro-4-cyanobenzoic acid: Lacks the iodine atom, which limits its use in coupling reactions.
Uniqueness
3-Chloro-4-cyano-2-iodobenzoic acid is unique due to the presence of all three substituents (chlorine, cyano, and iodine) on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields of research .
Properties
IUPAC Name |
3-chloro-4-cyano-2-iodobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClINO2/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLVQLSNYUSUDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Cl)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1805114-09-3 |
Source
|
Record name | 3-chloro-4-cyano-2-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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